1-(3-Chloropropyl)piperidin-4-OL

Description

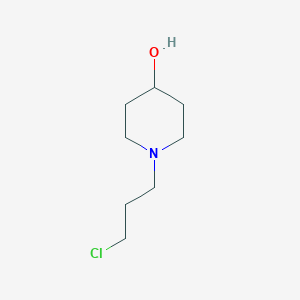

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(3-chloropropyl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16ClNO/c9-4-1-5-10-6-2-8(11)3-7-10/h8,11H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADLTVEOBDGHJHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)CCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30508165 | |

| Record name | 1-(3-Chloropropyl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30508165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145285-36-5 | |

| Record name | 1-(3-Chloropropyl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30508165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Piperidine Derivatives As Synthetic Scaffolds

The introduction of chiral centers within the piperidine (B6355638) ring can further enhance its utility, leading to improved biological activity and selectivity. thieme-connect.com Researchers have successfully incorporated piperidine scaffolds into drugs targeting a wide range of conditions, including cancer, infectious diseases, and neurological disorders. encyclopedia.pubresearchgate.net

Overview of 1 3 Chloropropyl Piperidin 4 Ol As a Chemical Intermediate

1-(3-Chloropropyl)piperidin-4-OL is a bifunctional molecule that serves as a versatile intermediate in organic synthesis. It possesses a reactive chloropropyl group attached to the piperidine (B6355638) nitrogen and a hydroxyl group at the 4-position of the piperidine ring. This dual functionality allows for sequential or orthogonal chemical modifications, making it a valuable building block for constructing more complex molecular architectures. The presence of the chloropropyl chain enables facile alkylation reactions with various nucleophiles, while the hydroxyl group can be further functionalized or used to modulate solubility and hydrogen bonding interactions.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C8H16ClNO |

| Molecular Weight | 177.67 g/mol |

| CAS Number | 145285-36-5 |

| Appearance | Not specified |

| Boiling Point | Not specified |

| Melting Point | Not specified |

| Solubility | Not specified |

This table is dynamically generated based on available data and may be updated as new information becomes available.

The synthesis of this compound itself can be achieved through various routes, often involving the reaction of piperidin-4-ol with 1-bromo-3-chloropropane (B140262) or a similar alkylating agent. prepchem.com

Scope and Objectives of Chemical Research on 1 3 Chloropropyl Piperidin 4 Ol

Established Synthetic Routes

The synthesis of this compound is primarily achieved through two well-established pathways. These methods are reliable and have been widely used in both academic and industrial settings.

N-Alkylation of 4-Hydroxypiperidine (B117109) with Halogenated Propyl Reagents

The most direct and common method for synthesizing this compound is the N-alkylation of 4-hydroxypiperidine. This reaction involves the nucleophilic attack of the secondary amine of the piperidine ring on a suitable three-carbon electrophile, typically a dihalogenated propane. 1-Bromo-3-chloropropane (B140262) is a frequently used reagent for this purpose.

The reaction is generally carried out in the presence of a base, such as potassium carbonate or sodium hydroxide (B78521), to neutralize the hydrohalic acid formed as a byproduct and to deprotonate the piperidine nitrogen, thereby increasing its nucleophilicity. prepchem.comprepchem.com Common solvents for this reaction include acetone, acetonitrile (B52724), and mixtures of water and organic solvents. prepchem.comprepchem.com

For instance, a solution of 4-hydroxypiperidine can be reacted with 1-bromo-3-chloropropane in the presence of sodium hydroxide in an acetone-water mixture. prepchem.com The reaction mixture is typically stirred at room temperature for an extended period to ensure completion. prepchem.com The use of 1-bromo-3-chloropropane is strategic, as the bromine atom is more reactive and thus more susceptible to nucleophilic substitution by the piperidine nitrogen, leaving the chloro group intact for subsequent chemical transformations.

A similar procedure involves reacting 4-phenylpiperidine (B165713) with 1-bromo-3-chloropropane in acetonitrile with potassium carbonate as the base, which can be adapted for 4-hydroxypiperidine. prepchem.com The reaction is stirred at room temperature, and the product is isolated after filtration and purification by column chromatography. prepchem.com

Table 1: Reaction Conditions for N-Alkylation of 4-Hydroxypiperidine

| Parameter | Condition 1 | Condition 2 |

| Starting Material | 4-Hydroxypiperidine | 4-Phenylpiperidine |

| Alkylating Agent | 1-Bromo-3-chloropropane | 1-Bromo-3-chloropropane |

| Base | Sodium Hydroxide | Potassium Carbonate |

| Solvent | Acetone/Water | Acetonitrile |

| Temperature | Room Temperature | 25°C |

| Reaction Time | 18 hours | 24 hours |

Stepwise Synthesis Involving N-Alkylation of Piperidine with Hydroxylated Propyl Precursors Followed by Halogenation

An alternative to direct alkylation with a halogenated propyl reagent is a two-step process. This method first involves the N-alkylation of 4-hydroxypiperidine with a precursor containing a hydroxyl group, such as 3-chloropropan-1-ol. This forms the intermediate N-(3-hydroxypropyl)piperidin-4-ol. In the second step, the terminal hydroxyl group of the propyl chain is converted to a chloride.

This halogenation step is typically achieved using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). This stepwise approach can sometimes offer better control over the reaction and may be preferred if the direct alkylation with 1-bromo-3-chloropropane leads to undesirable side products.

A related synthetic strategy involves the reaction of diethanolamine (B148213) with thionyl chloride to produce bis-(2-chloroethylamine) hydrochloride, which is then used in subsequent steps. scholarsresearchlibrary.comgoogle.com This highlights the general principle of converting hydroxyl groups to chlorides in multi-step syntheses. scholarsresearchlibrary.comgoogle.com

Exploration of Novel and Modified Synthetic Approaches

To improve the efficiency and sustainability of the synthesis of this compound, researchers are exploring new and modified synthetic strategies. These efforts are focused on catalyst development and optimizing reaction conditions to enhance yield and selectivity.

Development of Catalyst-Assisted Reaction Conditions

The use of catalysts can significantly accelerate the rate of N-alkylation and allow for milder reaction conditions. Phase-transfer catalysts (PTCs) are particularly effective in reactions involving a water-soluble reactant and a water-insoluble reactant. In the synthesis of this compound, a PTC can facilitate the transfer of the 4-hydroxypiperidine anion from the aqueous phase to the organic phase where the alkylating agent resides. This can lead to faster reaction times and higher yields.

While specific examples for the synthesis of this compound using PTCs are not extensively documented in the provided results, the use of catalysts like palladium on activated charcoal for deprotection steps in similar piperidine syntheses suggests that catalytic methods are a viable area for exploration. chemicalbook.com

Strategies for Enhanced Reaction Yield and Selectivity

Optimizing reaction parameters is crucial for maximizing the yield and selectivity of the desired product. Key factors that can be adjusted include the choice of base, solvent, temperature, and the stoichiometry of the reactants.

For instance, the choice of a non-nucleophilic base is important to avoid competition with the piperidine nitrogen for the alkylating agent. The solvent system can also influence the reaction rate and selectivity; polar aprotic solvents like acetonitrile or DMF can be effective. prepchem.com Careful control of the reaction temperature is also necessary to prevent side reactions, such as the formation of di-alkylated products.

Purification techniques, such as column chromatography, are often employed to isolate the pure product from unreacted starting materials and byproducts. prepchem.com The use of an appropriate eluent system is critical for achieving good separation. prepchem.com

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceutical intermediates to minimize environmental impact. For the synthesis of this compound, several green chemistry strategies can be considered.

One approach is the use of more environmentally benign solvents, such as water or ethanol, in place of hazardous organic solvents like chloroform (B151607) or benzene. scholarsresearchlibrary.comnih.gov The development of catalyst-assisted reactions, as mentioned earlier, also aligns with green chemistry principles by reducing energy consumption and improving atom economy.

Furthermore, the use of efficient, one-pot synthetic procedures can reduce the number of steps, minimize waste generation, and save time and resources. Research into using sulphamic acid as an efficient and recyclable heterogeneous catalyst in related syntheses highlights a move towards greener catalytic systems. scholarsresearchlibrary.com The use of microwave-assisted synthesis in an aqueous medium is another innovative, eco-friendly approach that has been successfully applied to the synthesis of other heterocyclic compounds and could be adapted for the synthesis of this compound. nih.gov

Implementation of Sustainable Solvents and Reaction Media

Traditional chemical syntheses have often relied on volatile organic compounds (VOCs) as solvents. While effective at dissolving reactants and facilitating reactions, many VOCs are hazardous, flammable, and contribute to environmental pollution. The principles of green chemistry encourage the replacement of such solvents with safer, more sustainable alternatives.

Recent research in the synthesis of heterocyclic compounds, including piperidine derivatives, has highlighted the potential of green solvents. nih.gov A notable advancement is the use of Deep Eutectic Solvents (DESs), which are mixtures of hydrogen bond donors and acceptors that form a liquid with a much lower melting point than its individual components. nih.gov For instance, a DES composed of glucose and urea (B33335) has been successfully employed as an effective and inexpensive reaction medium for the synthesis of various piperidin-4-one derivatives. asianpubs.orgresearchgate.net This approach is considered an environmentally safe synthetic method as the solvent components are biodegradable, non-toxic, and derived from renewable resources. researchgate.net The synthesis of piperidin-4-one, a potential precursor to this compound, in a glucose-urea DES with yields ranging from 68% to 82% demonstrates a viable green alternative to conventional solvents. asianpubs.orgresearchgate.net

Table 1: Comparison of Conventional vs. Sustainable Solvents in Chemical Synthesis

| Feature | Conventional Solvents (e.g., Acetone, Chloroform) | Sustainable Solvents (e.g., Water, DES) |

| Source | Often petrochemical-based (non-renewable) | Renewable (e.g., water, bio-based DES components) |

| Toxicity | Can be high, posing risks to health and environment | Generally low to non-toxic |

| Volatility | Often high, leading to air pollution (VOCs) | Low to negligible, reducing emissions |

| Recyclability | Can be difficult and energy-intensive | Often easier to recycle or biodegrade |

| Safety | Flammability and reactivity are common hazards | Generally non-flammable and more stable |

Optimization for Atom Economy and Reduced Waste Generation

Beyond the choice of solvent, a core principle of green chemistry is maximizing atom economy. primescholars.com Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactant atoms into the desired product. kccollege.ac.in It is calculated using the formula:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 primescholars.com

Reactions with high atom economy, such as addition or rearrangement reactions, are inherently less wasteful as most reactant atoms are incorporated into the final product. kccollege.ac.in In contrast, substitution and elimination reactions often have poor atom economy because they generate stoichiometric byproducts that become waste. kccollege.ac.in

A plausible and common synthetic route to this compound is the N-alkylation of piperidin-4-ol with a suitable 3-carbon electrophile, such as 1-bromo-3-chloropropane. This is a substitution reaction.

Proposed Synthesis: Piperidin-4-ol + 1-Bromo-3-chloropropane → this compound + Hydrogen Bromide

Table 2: Theoretical Atom Economy for the Synthesis of this compound

| Component | Chemical Formula | Molecular Weight ( g/mol ) | Role |

| Piperidin-4-ol | C₅H₁₁NO | 101.15 | Reactant |

| 1-Bromo-3-chloropropane | C₃H₆BrCl | 157.44 | Reactant |

| Total Reactant Mass | 258.59 | ||

| This compound | C₈H₁₆ClNO | 177.67 | Desired Product |

| Hydrogen Bromide | HBr | 80.91 | Byproduct |

| Total Product Mass | 258.58 | ||

| Calculation | |||

| % Atom Economy | (177.67 / 258.59) * 100 | 68.71% |

This calculation reveals that, even with a 100% chemical yield, over 31% of the reactant mass is converted into an unwanted byproduct (HBr). primescholars.comyoutube.com Optimizing for atom economy involves exploring alternative synthetic pathways. For example, developing catalytic routes that avoid the use of stoichiometric reagents or designing reactions where byproducts can be reused or have value would significantly reduce waste generation. kccollege.ac.in Furthermore, challenges like overalkylation, where the amine product reacts further with the alkylating agent, can reduce the yield of the desired secondary amine and create a more complex, wasteful mixture of products. acs.org Strategies that offer greater control over the alkylation process are crucial for minimizing waste and improving the sustainability of the synthesis. acs.org

Nucleophilic Substitution Reactions at the Chloropropyl Moiety

The chlorine atom on the propyl chain of this compound is a good leaving group, making the terminal carbon susceptible to attack by various nucleophiles. This allows for the facile introduction of diverse functional groups.

Reactions with Nitrogen-Containing Nucleophiles (e.g., amines, piperazines, pyrrolidines)

The reaction of this compound with nitrogen-based nucleophiles is a common strategy for synthesizing compounds with a diamine or related structural motif. These reactions typically proceed via an SN2 mechanism, where the nitrogen atom of the nucleophile displaces the chloride ion.

The use of amines, both primary and secondary, as nucleophiles can lead to the formation of a secondary or tertiary amine, respectively. For instance, reaction with ammonia (B1221849) can yield 1-(3-aminopropyl)piperidin-4-ol. chemicalbook.comlibretexts.org However, a significant challenge in these reactions is the potential for multiple substitutions, where the newly formed amine can act as a nucleophile itself, reacting with another molecule of the starting material. chemguide.co.uk To control this, a large excess of the amine nucleophile is often employed. chemguide.co.uk

A widely utilized application of this reactivity is the synthesis of piperazine (B1678402) derivatives. For example, reacting this compound with various substituted piperazines affords products that are precursors to or analogs of pharmacologically active agents. nih.govnih.gov The reaction conditions often involve heating the reactants in a suitable solvent, sometimes in the presence of a base to neutralize the formed hydrochloric acid. benchchem.com

Similarly, pyrrolidine (B122466) can be used as a nucleophile to generate compounds such as 4-[3-(pyrrolidin-1-yl)propyl]piperidine. sigmaaldrich.com The general principle involves the lone pair of the pyrrolidine nitrogen attacking the electrophilic carbon of the chloropropyl group.

Table 1: Reactions with Nitrogen-Containing Nucleophiles

| Nucleophile | Product Structure (Example) | Reaction Type | Significance/Application |

|---|---|---|---|

| Ammonia | 1-(3-aminopropyl)piperidin-4-ol | Nucleophilic Substitution | Formation of primary amines. chemicalbook.comlibretexts.org |

| Substituted Piperazines | 1-(3-(4-arylpiperazin-1-yl)propyl)piperidin-4-ol | Nucleophilic Substitution | Synthesis of precursors for pharmacologically active compounds. nih.govnih.gov |

| Pyrrolidine | 4-[3-(pyrrolidin-1-yl)propyl]piperidine | Nucleophilic Substitution | Formation of piperidine-pyrrolidine linked structures. sigmaaldrich.com |

Reactions with Oxygen-Containing Nucleophiles (e.g., alkoxides, phenols leading to ether formation)

Oxygen-based nucleophiles, such as alkoxides and phenoxides, can react with the chloropropyl moiety to form ethers. These reactions are typically carried out under basic conditions to deprotonate the alcohol or phenol, generating the more nucleophilic alkoxide or phenoxide ion. For example, the reaction with a phenoxide would yield a 1-(3-phenoxypropyl)piperidin-4-ol (B1464107) derivative. This type of ether linkage is a common structural feature in various biologically active molecules.

Reactions with Sulfur and Selenium-Containing Nucleophiles

The reactivity of the chloropropyl group extends to sulfur and selenium nucleophiles. Thiolates (RS⁻) and selenolates (RSe⁻), which are potent nucleophiles, readily displace the chloride to form thioethers and selenoethers, respectively. These reactions are valuable for introducing sulfur or selenium atoms into the molecule, which can have significant effects on its biological properties. For instance, the reaction with a thiol can be used to synthesize compounds with a sulfide (B99878) linkage.

Transformations Involving the Piperidin-4-ol Moiety

The piperidin-4-ol portion of the molecule offers additional sites for chemical modification, namely the hydroxyl group and the piperidine ring itself.

Reactions of the Hydroxyl Group (e.g., derivatization to ethers, esters, or further halogenation)

The secondary hydroxyl group at the 4-position of the piperidine ring can undergo a variety of common alcohol reactions. nih.gov

Esterification: The hydroxyl group can be acylated with acyl chlorides or anhydrides to form esters. nih.govresearchgate.net This is a common derivatization strategy to modify the polarity and pharmacokinetic properties of a molecule. For example, reaction with acetyl chloride would yield the corresponding acetate (B1210297) ester. orgsyn.org

Ether Formation: Alkylation of the hydroxyl group, for example, using an alkyl halide in the presence of a strong base, can produce ethers.

Further Halogenation: The hydroxyl group can be replaced by a halogen atom using standard halogenating agents. For example, treatment with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the alcohol to a chloride or bromide, respectively. wpmucdn.com This introduces a second reactive site for further nucleophilic substitution.

Table 2: Reactions of the Hydroxyl Group

| Reagent | Product Type | Reaction Type |

|---|---|---|

| Acyl Chlorides/Anhydrides | Ester | Esterification nih.govresearchgate.net |

| Alkyl Halides (with base) | Ether | Williamson Ether Synthesis |

| Thionyl Chloride (SOCl₂) | Chloride | Halogenation wpmucdn.com |

| Phosphorus Tribromide (PBr₃) | Bromide | Halogenation wpmucdn.com |

Functionalization and Derivatization of the Piperidine Ring System

The piperidine ring itself, while generally stable, can be functionalized. The nitrogen atom of the piperidine ring is a tertiary amine and can participate in reactions such as quaternization by reacting with alkyl halides, leading to the formation of a quaternary ammonium (B1175870) salt. chemguide.co.uk

More advanced strategies for piperidine ring functionalization often involve C-H activation, although this is a more complex and less common transformation for this specific substrate. nih.govresearchgate.net Such methods could potentially introduce substituents at various positions on the piperidine ring, leading to a wide array of novel derivatives. nih.govresearchgate.netnih.gov The development of new catalytic systems is crucial for achieving site-selective functionalization of the piperidine ring. rsc.org

Intramolecular Cyclization Pathways and Ring Expansion/Contraction Potential

The structure of this compound is predisposed to intramolecular reactions, particularly cyclization, due to the proximity of the nucleophilic tertiary amine and the electrophilic chloropropyl side chain.

Under basic conditions, the nitrogen atom of the piperidine ring can act as an internal nucleophile, attacking the carbon atom bearing the chlorine atom. This intramolecular nucleophilic substitution results in the formation of a new carbon-nitrogen bond and the expulsion of the chloride ion, leading to a spirocyclic ammonium salt. Subsequent deprotonation or rearrangement can yield the neutral spiro compound, 7-azoniaspiro[3.5]nonan-1-ol chloride . The formation of the four-membered azetidinium ring fused to the piperidine core is a key transformation. The synthesis of related 7-azaspiro[3.5]nonane derivatives has been documented in the literature, supporting the feasibility of this cyclization pathway. nih.gov

While the formation of the 7-azaspiro[3.5]nonane system is the most probable intramolecular cyclization product, the potential for ring expansion or contraction under specific conditions exists in related heterocyclic systems. However, for this compound, these pathways are less likely under standard cyclization conditions. Ring expansions or contractions typically require more complex rearrangements or the presence of specific reagents that can facilitate bond cleavage and re-formation within the piperidine ring itself, for which there is no direct evidence in the context of this specific molecule.

The table below outlines the key product of the intramolecular cyclization:

| Starting Material | Reagents/Conditions | Major Product | Product Structure |

| This compound | Base (e.g., NaH, K2CO3) | 7-Azoniaspiro[3.5]nonan-1-ol chloride | Structure of 7-Azoniaspiro[3.5]nonan-1-ol chloride to be depicted here |

Oxidation and Reduction Chemistry of Functional Groups within the Compound

The functional groups of this compound allow for distinct oxidation and reduction reactions, enabling further functionalization of the molecule.

Oxidation:

The secondary alcohol at the 4-position of the piperidine ring is susceptible to oxidation to form the corresponding ketone, 1-(3-chloropropyl)piperidin-4-one . This transformation is a common and well-established reaction in organic chemistry. A variety of oxidizing agents can be employed for this purpose. For instance, Swern oxidation (using oxalyl chloride, dimethyl sulfoxide, and a hindered base like triethylamine) or Dess-Martin periodinane (DMP) are mild and effective reagents for converting secondary alcohols to ketones without affecting other sensitive functional groups like the tertiary amine or the alkyl chloride. Harsh oxidizing agents are generally avoided to prevent over-oxidation or side reactions. The synthesis of N-substituted 4-piperidones from their corresponding 4-hydroxypiperidines is a widely used synthetic strategy.

The table below summarizes the oxidation reaction:

| Starting Material | Oxidizing Agent | Product |

| This compound | Swern Oxidation (or DMP) | 1-(3-Chloropropyl)piperidin-4-one |

Reduction:

The chloropropyl side chain offers a site for reduction. The carbon-chlorine bond can be reduced to a carbon-hydrogen bond, converting the chloropropyl group into a propyl group. This transformation yields 1-propylpiperidin-4-ol . This reduction can be achieved through various methods, including catalytic hydrogenation. quora.com In this process, the compound is treated with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). youtube.com Another common method is the use of a metal and a proton source, such as zinc dust in the presence of an acid like hydrochloric acid. youtube.comaskiitians.com These methods are generally effective for the reduction of alkyl halides. quora.comyoutube.comunacademy.com

The table below summarizes the reduction reaction:

| Starting Material | Reducing Agent/Conditions | Product |

| This compound | H2, Pd/C or Zn, HCl | 1-Propylpiperidin-4-ol |

Advanced Spectroscopic and Structural Characterization of 1 3 Chloropropyl Piperidin 4 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-Dimensional NMR (¹H NMR, ¹³C NMR) for Proton and Carbon Environments

One-dimensional NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for determining the carbon-hydrogen framework of 1-(3-Chloropropyl)piperidin-4-OL.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring atoms. For this compound, distinct signals are expected for the protons on the piperidine (B6355638) ring, the chloropropyl side chain, and the hydroxyl group.

Piperidine Ring Protons: The protons on the piperidine ring would appear as complex multiplets in the upfield region of the spectrum. The proton at the C-4 position, bonded to the same carbon as the hydroxyl group, would likely resonate at a downfield-shifted position (around 3.5-4.0 ppm) due to the deshielding effect of the oxygen atom. The protons on the carbons adjacent to the nitrogen (C-2 and C-6) would also be shifted downfield. libretexts.org

Chloropropyl Chain Protons: The protons of the propyl chain are influenced by the electron-withdrawing chlorine atom and the nitrogen atom of the piperidine ring. The methylene (B1212753) group attached to the chlorine atom (-CH₂Cl) is expected to be the most downfield-shifted signal of this chain, typically appearing around 3.6-3.7 ppm. pdx.edu The methylene group adjacent to the piperidine nitrogen (-N-CH₂-) would also be downfield, while the central methylene group would be in a more intermediate region.

Hydroxyl Proton: The hydroxyl (-OH) proton signal can appear over a wide chemical shift range and is often a broad singlet. Its position is sensitive to solvent, concentration, and temperature.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. In proton-decoupled ¹³C NMR, each unique carbon atom typically gives a single sharp peak.

Piperidine Ring Carbons: The carbon bearing the hydroxyl group (C-4) would be found in the range of 60-70 ppm. The carbons adjacent to the nitrogen (C-2 and C-6) would appear around 50-60 ppm.

Chloropropyl Chain Carbons: The carbon atom bonded to chlorine (C-Cl) is characteristically found at approximately 40-50 ppm. The carbon attached to the piperidine nitrogen would be in a similar region, while the central carbon of the propyl chain would be the most upfield of the chain carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Piperidine H-2, H-6 | ~2.8-3.2 (m) | ~50-60 |

| Piperidine H-3, H-5 | ~1.6-2.0 (m) | ~30-40 |

| Piperidine H-4 | ~3.6-4.0 (m) | ~60-70 |

| Piperidine -OH | Variable (broad s) | - |

| Propyl N-CH₂ | ~2.5-2.9 (t) | ~55-60 |

| Propyl -CH₂- | ~1.9-2.2 (quint) | ~25-35 |

| Propyl -CH₂Cl | ~3.6-3.7 (t) | ~40-50 |

Two-Dimensional NMR Techniques (e.g., COSY, NOESY) for Spatial and Connectivity Information

Two-dimensional (2D) NMR techniques are powerful for establishing connectivity and spatial relationships between nuclei, which is crucial for the unambiguous assignment of the ¹H and ¹³C signals.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. magritek.com In the COSY spectrum of this compound, cross-peaks would be expected between the protons of the chloropropyl chain, confirming their sequence. For instance, the -CH₂Cl protons would show a correlation to the central -CH₂- protons, which in turn would correlate with the N-CH₂- protons. Similarly, within the piperidine ring, correlations would be observed between adjacent protons (e.g., H-2 with H-3, H-3 with H-4), helping to trace the spin system around the ring. magritek.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close to each other in space, regardless of whether they are bonded through just a few bonds. This is particularly useful for determining stereochemistry and conformation. For this compound, NOESY could provide insights into the conformation of the piperidine ring (e.g., chair conformation) and the orientation of the chloropropyl side chain relative to the ring.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups.

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol group. The broadness is due to hydrogen bonding.

C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ range are due to the C-H stretching vibrations of the piperidine ring and the propyl chain.

C-N Stretch: The C-N stretching vibration of the tertiary amine in the piperidine ring would typically appear in the 1000-1250 cm⁻¹ region.

C-O Stretch: A strong band corresponding to the C-O stretching of the secondary alcohol would be observed in the range of 1000-1200 cm⁻¹.

C-Cl Stretch: The C-Cl stretching vibration gives rise to a band in the fingerprint region, typically between 600-800 cm⁻¹. researchgate.net

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Alcohol (-OH) | O-H Stretch | 3200-3600 (broad, strong) |

| Alkyl (C-H) | C-H Stretch | 2850-3000 (medium to strong) |

| Tertiary Amine (C-N) | C-N Stretch | 1000-1250 (weak to medium) |

| Secondary Alcohol (C-O) | C-O Stretch | 1000-1200 (strong) |

| Chloroalkane (C-Cl) | C-Cl Stretch | 600-800 (medium to strong) |

Attenuated Total Reflectance (ATR-IR) and Vapor Phase IR Spectroscopy Applications

Attenuated Total Reflectance (ATR-IR): ATR-IR is a convenient sampling technique that allows for the direct analysis of solid or liquid samples with minimal preparation. csic.es It is particularly useful for obtaining the IR spectrum of this compound, which is an oil at room temperature. The resulting spectrum would be comparable to a traditional transmission spectrum, providing the same valuable information about the functional groups present. csic.es

Vapor Phase IR Spectroscopy: This technique involves analyzing the sample in the gas phase. While less common for non-volatile compounds, it can provide very sharp, well-resolved spectra free from intermolecular interactions like hydrogen bonding that broaden peaks in condensed phases. nist.govnih.gov For a derivative like 1-(3-chloropropyl)piperidine, vapor phase IR would show a much sharper O-H stretching band compared to the liquid or solid state.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns.

For this compound (molar mass: 177.67 g/mol ), the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 177, along with an isotope peak (M+2) at m/z 179 with approximately one-third the intensity, which is characteristic of the presence of a single chlorine atom.

The fragmentation of the molecular ion would likely proceed through several key pathways:

Alpha-Cleavage: A common fragmentation pathway for amines is the cleavage of the C-C bond adjacent to the nitrogen atom. This could lead to the loss of the propyl chain or fragmentation within the piperidine ring. The piperidine ring itself can undergo fragmentation, leading to characteristic ions. nih.gov

Loss of Water: The hydroxyl group can be eliminated as a neutral water molecule (H₂O, 18 Da) from the molecular ion, leading to a peak at m/z 159.

Loss of the Propyl Chloride Side Chain: Cleavage of the bond between the piperidine nitrogen and the propyl chain would result in a fragment corresponding to the piperidin-4-ol cation.

Fragmentation of the Propyl Chain: The chloropropyl chain can fragment, for example, by loss of a chlorine radical (Cl•, 35/37 Da) or a chloromethyl radical (•CH₂Cl).

The analysis of these fragmentation patterns allows for the confirmation of the different structural units within the molecule. libretexts.orgchemguide.co.uk

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Possible Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 177/179 | [M]⁺ (Molecular Ion) | - |

| 159 | [M - H₂O]⁺ | Loss of water from the hydroxyl group |

| 142 | [M - Cl]⁺ | Loss of chlorine radical |

| 101 | [Piperidin-4-ol]⁺ | Cleavage of the N-propyl bond |

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Purity

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unequivocal determination of a compound's elemental composition by measuring its mass with very high accuracy. Unlike standard mass spectrometry, HRMS can distinguish between compounds with the same nominal mass but different chemical formulas. This is achieved by measuring the mass-to-charge ratio (m/z) to four or five decimal places, allowing for the calculation of a single, unique elemental formula.

For derivatives of this compound, HRMS is routinely used to confirm the success of a synthesis by comparing the experimentally measured accurate mass with the theoretically calculated mass for the expected product. nih.govmq.edu.au For instance, in the synthesis of complex piperidine-containing molecules, HRMS analysis using techniques like Electrospray Ionization (ESI) provides the high-resolution mass spectrum of the protonated molecule ([M+H]⁺), confirming its elemental composition and, by extension, its molecular weight and purity. mq.edu.au The close agreement between the calculated and found mass values, typically within a few parts per million (ppm), provides strong evidence for the proposed structure. d-nb.info

Table 1: Illustrative HRMS Data for Piperidine Derivatives This table presents representative data for related compounds to demonstrate the accuracy of HRMS analysis.

| Compound Name | Molecular Formula | Calculated Mass [M+H]⁺ (Da) | Found Mass [M+H]⁺ (Da) | Reference |

|---|---|---|---|---|

| 2,3-Dimethoxy-12-(3-(piperidin-1-yl)propyl)-[...]-phenanthridin-13(12H)-one | C₂₇H₂₉N₂O₅ | 461.2071 | 461.2067 | nih.gov |

| 2-(Difluoromethyl)-1-((1-(3-(piperidin-1-yl)propyl)-1H-1,2,3-triazol-4-yl)methyl)-1H-naphtho[2,3-d]imidazole-4,9-dione | C₂₃H₂₅F₂N₆O₂ | 455.2007 | 455.2004 | mq.edu.au |

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique used to determine the molecular weight and structural features of a compound by analyzing its fragmentation pattern. In this method, the analyte is bombarded with high-energy electrons (typically 70 eV), causing ionization and subsequent fragmentation into a series of smaller, characteristic ions. The resulting mass spectrum is a fingerprint of the molecule, with the pattern of fragment ions providing valuable clues about its structure.

For this compound, the EI-MS spectrum would be expected to show a molecular ion (M⁺) peak corresponding to its molecular weight, although it may be of low intensity due to the energetic nature of the ionization process which favors fragmentation. The fragmentation pattern is predictable based on the structure, which includes a piperidine ring, a hydroxyl group, and a chloropropyl side chain.

Key expected fragmentation pathways include:

Alpha-Cleavage: The most common fragmentation for amines, involving the cleavage of the C-C bond adjacent to the nitrogen atom. This would lead to the loss of the propyl chain or cleavage within the piperidine ring, generating stable iminium ions.

Loss of the Side Chain: Cleavage of the bond between the piperidine nitrogen and the chloropropyl group would result in a fragment corresponding to the piperidine-4-ol cation.

Fragmentation of the Chloropropyl Chain: Cleavage can occur along the three-carbon chain, leading to the loss of specific fragments. The presence of chlorine is often indicated by characteristic isotopic peaks for ³⁵Cl and ³⁷Cl (approximately 3:1 ratio). nih.gov

Loss of Water: The hydroxyl group can be eliminated as a water molecule (H₂O) from the molecular ion or major fragment ions.

Table 2: Predicted Characteristic EI-MS Fragments for this compound (C₈H₁₆ClNO)

| m/z Value | Possible Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 177/179 | [C₈H₁₆ClNO]⁺ | Molecular Ion (M⁺) |

| 142 | [M - Cl]⁺ | Loss of chlorine radical |

| 101 | [C₅H₁₁NO]⁺ | Piperidin-4-ol fragment |

| 99 | [C₅H₉N]⁺ | Alpha-cleavage and loss of H₂O |

| 84 | [C₅H₁₀N]⁺ | Piperidinyl cation from alpha-cleavage |

Elemental Analysis for Stoichiometric Composition

Elemental analysis is a fundamental analytical procedure that determines the mass percentages of the constituent elements (typically carbon, hydrogen, and nitrogen) in a compound. This technique provides the empirical formula of the substance, and when combined with the molecular weight determined by mass spectrometry, it confirms the molecular formula. The process involves the complete combustion of a small, precisely weighed sample in a stream of oxygen. The resulting combustion gases (CO₂, H₂O, N₂) are separated and quantified, allowing for the calculation of the percentage of each element in the original sample.

For a newly synthesized batch of this compound, elemental analysis serves as a crucial quality control step to verify its stoichiometric purity. The experimentally determined percentages of C, H, N, and Cl are compared against the theoretically calculated values based on its molecular formula, C₈H₁₆ClNO. A close match, typically within ±0.4%, confirms that the compound has been synthesized correctly and is free from significant impurities.

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | % Composition |

|---|---|---|---|

| Carbon | C | 12.011 | 54.08% |

| Hydrogen | H | 1.008 | 9.08% |

| Chlorine | Cl | 35.453 | 19.96% |

| Nitrogen | N | 14.007 | 7.88% |

| Oxygen | O | 15.999 | 9.00% |

| Total | | | 100.00% |

X-ray Crystallography

In single-crystal X-ray diffraction, a high-quality crystal of the compound is irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal, producing a unique diffraction pattern of spots. By analyzing the positions and intensities of these spots, the electron density map of the molecule can be calculated, from which the atomic structure is ultimately resolved.

While a crystal structure for this compound itself is not publicly available, a derivative, 1-(3-chloropropyl)piperidin-1-ium tetraphenylborate (B1193919) , has been characterized by this method, providing invaluable insight into the conformation of the 1-(3-chloropropyl)piperidinium cation. researchgate.net The analysis confirmed the compound's solid-state structure, revealing the piperidinium (B107235) ring in a stable chair conformation with the chloropropyl group adopting an extended conformation. researchgate.net

Table 4: Crystallographic Data for 1-(3-chloropropyl)piperidin-1-ium tetraphenylborate

| Parameter | Value |

|---|---|

| Chemical Formula | C₃₂H₃₇BClN |

| Formula Weight | 497.90 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n (No. 14) |

| a (Å) | 15.7303(6) |

| b (Å) | 9.1129(3) |

| c (Å) | 19.9295(8) |

| β (°) | 109.143(2) |

| Volume (ų) | 2698.9(2) |

| Z (molecules/unit cell) | 4 |

| Temperature (K) | 100 |

| Rgt(F) | 0.0483 |

| wRref(F²) | 0.1265 |

Data sourced from Ghabbour et al. (2016). researchgate.net

The packing of molecules within a crystal is governed by a network of intermolecular interactions, including strong hydrogen bonds and weaker noncovalent forces like van der Waals interactions and C-H⋯π interactions. researchgate.net The analysis of these interactions is crucial for understanding the stability and physical properties of the crystalline material.

In the crystal structure of piperidine derivatives, hydrogen bonding is a dominant feature. researchgate.netresearchgate.net For compounds containing a hydroxyl group, such as this compound, strong O-H⋯N or O-H⋯O hydrogen bonds would be expected to play a major role in the crystal packing, often forming one-dimensional chains or more complex three-dimensional networks. researchgate.net

Scientific Data Unavailabile for Computational Analysis of this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is no publicly available research detailing the specific computational and theoretical investigations for the chemical compound This compound , as requested by the detailed outline.

The required analyses, including Quantum Chemical Calculations such as Density Functional Theory (DFT), Frontier Molecular Orbital Analysis (HOMO-LUMO), Molecular Electrostatic Potential (MEP) Mapping, and the Topological Analysis of Electron Density (QTAIM), have not been published for this specific molecule.

Therefore, it is not possible to generate an article that adheres to the provided outline and quality standards without the foundational scientific research and data for this compound.

Computational and Theoretical Investigations of 1 3 Chloropropyl Piperidin 4 Ol

Conformational Analysis and Energy Landscapes

A comprehensive understanding of the three-dimensional structure and conformational flexibility of 1-(3-Chloropropyl)piperidin-4-OL is crucial for elucidating its structure-activity relationships and potential biological interactions. Computational chemistry provides powerful tools to explore the conformational landscape, identify stable low-energy conformers, and determine the energy barriers that separate them. However, a review of the current scientific literature reveals a notable absence of specific computational studies dedicated to the conformational analysis of the neutral form of this compound.

While direct computational data for the title compound is not presently available, theoretical investigations into closely related piperidine (B6355638) derivatives can offer valuable, albeit general, insights into the expected conformational behavior. The conformational space of this compound is primarily defined by the interplay of several key structural features: the piperidine ring pucker, the orientation of the hydroxyl group, and the rotational degrees of freedom of the N-substituted chloropropyl chain.

Piperidine Ring Conformations:

The piperidine ring predominantly adopts a chair conformation to minimize angular and torsional strain. In this chair form, substituents can occupy either axial or equatorial positions. For the 4-hydroxyl group, a conformational equilibrium between the axial and equatorial orientations is expected. The preferred orientation is typically governed by a balance of steric and electronic effects. Generally, for a monosubstituted 4-hydroxypiperidine (B117109), the equatorial conformer is favored to reduce 1,3-diaxial interactions.

N-Substituent Conformations:

Intramolecular Interactions:

The presence of the hydroxyl group and the chlorine atom allows for the possibility of intramolecular hydrogen bonding. For instance, a specific conformation of the chloropropyl chain could bring the chlorine atom in proximity to the hydrogen of the hydroxyl group, or vice versa, potentially stabilizing certain geometries. The likelihood and strength of such interactions would require detailed quantum mechanical calculations to be confirmed.

Computational Studies on Related Compounds:

Research on analogous systems, such as N-alkyl-4-hydroxypiperidines and various substituted piperidines, consistently employs methods like Density Functional Theory (DFT) to explore conformational preferences. These studies typically involve geometry optimization of various possible conformers followed by frequency calculations to confirm them as true minima on the potential energy surface. The relative energies of these conformers are then used to predict their population distribution at a given temperature.

For instance, a study on the ionic compound 1-(3-chloropropyl)piperidin-1-ium tetraphenylborate (B1193919) utilized DFT calculations at the B3LYP/6-311G(d,p) level to investigate its structure. d-nb.inforesearchgate.net However, this study focused on the solid-state crystal structure and the intermolecular interactions within the ionic salt, rather than the conformational landscape of the isolated neutral molecule. d-nb.inforesearchgate.net

Hypothetical Conformational Data:

To illustrate the type of data that a dedicated computational study would provide, the following hypothetical tables are presented. It must be explicitly stated that this data is not based on actual experimental or computational results for this compound and is for illustrative purposes only.

Table 1: Hypothetical Relative Energies of this compound Chair Conformers

This table illustrates the possible major chair conformers and their hypothetical relative energies, which would be calculated using a selected level of theory (e.g., DFT with a specific basis set).

| Conformer | 4-OH Orientation | N-Chloropropyl Orientation | Relative Energy (kcal/mol) |

| 1 | Equatorial | Equatorial | 0.00 |

| 2 | Axial | Equatorial | 0.65 |

| 3 | Equatorial | Axial | 2.50 |

| 4 | Axial | Axial | 3.10 |

Note: Data is hypothetical and for illustrative purposes only.

Table 2: Hypothetical Torsional Energy Profile of the N-C1 Bond

This table shows a hypothetical energy profile for the rotation around the bond connecting the piperidine nitrogen to the propyl chain for the most stable conformer (equatorial-equatorial).

| Dihedral Angle (N-C1-C2-C3) | Relative Energy (kcal/mol) |

| 0° | 3.5 |

| 60° (gauche) | 0.8 |

| 120° | 3.2 |

| 180° (anti) | 0.0 |

Note: Data is hypothetical and for illustrative purposes only.

Role of 1 3 Chloropropyl Piperidin 4 Ol As a Synthetic Intermediate and Scaffold in Organic Synthesis

Precursor in the Synthesis of Complex Piperidine-Containing Heterocycles

The chemical structure of 1-(3-Chloropropyl)piperidin-4-OL, featuring a reactive chloropropyl side chain and a nucleophilic hydroxyl group, makes it an ideal precursor for the synthesis of a variety of complex piperidine-containing heterocycles. The chloroalkyl group serves as an electrophilic site, amenable to nucleophilic substitution by a wide range of nucleophiles, while the secondary alcohol at the 4-position can be further functionalized or can participate in intramolecular reactions.

The primary utility of the 3-chloropropyl group is to facilitate the introduction of various substituents onto the piperidine (B6355638) nitrogen. This is typically achieved through N-alkylation reactions with amines, thiols, or other nucleophiles, leading to the formation of more elaborate piperidine derivatives. For instance, reaction with a primary or secondary amine can yield a diamine structure, which can be a key component in the synthesis of various biologically active compounds.

Furthermore, the bifunctional nature of this compound allows for intramolecular cyclization reactions to form fused or bridged bicyclic systems. nih.gov By introducing a suitable nucleophile that can first react with the chloropropyl group and subsequently with the hydroxyl group (or a derivative thereof), complex heterocyclic frameworks can be constructed. For example, reaction with a dinucleophile could lead to the formation of a new ring fused to the piperidine core. The specific reaction conditions and the nature of the nucleophile would dictate the size and nature of the newly formed ring.

The following table illustrates hypothetical examples of complex heterocycles that could be synthesized from this compound, based on the known reactivity of N-chloroalkyl piperidines and piperidin-4-ols.

| Starting Material | Reagent/Reaction Condition | Product | Heterocyclic System |

| This compound | 1. Thiourea2. Base | 2-Imino-hexahydro-1,3-thiazin-4-yl)-ethyl]-piperidin-4-ol | Thiazino-piperidine |

| This compound | 1. Ethylenediamine2. Intramolecular cyclization | 1-(Piperidin-4-yloxy)-octahydropyrazino[1,2-a]piperidine | Piperazino-piperidine |

| This compound | 1. Sodium azide2. Reduction3. Intramolecular cyclization | Octahydropyrido[1,2-a] nih.govdundee.ac.ukdiazepine | Pyrido-diazepine |

Design and Synthesis of Chemically Diverse Derivatives

The presence of two distinct reactive sites in this compound provides a platform for the design and synthesis of a wide array of chemically diverse derivatives. This allows for systematic modifications of the molecule to explore structure-activity relationships in drug discovery programs.

Utilization in the Construction of Functionalized Side Chains

The primary route for constructing functionalized side chains from this compound involves the nucleophilic substitution of the chloride ion. This reaction is highly versatile and can be employed to introduce a variety of functional groups and molecular fragments. The reactivity of the chloropropyl group is analogous to other primary alkyl chlorides, readily undergoing SN2 reactions with a plethora of nucleophiles.

Examples of such transformations include:

Amination: Reaction with primary or secondary amines to introduce new amino functionalities.

Thiolation: Reaction with thiols to form thioethers.

Alkoxylation: Reaction with alcohols or phenols in the presence of a base to yield ethers.

Cyanation: Introduction of a nitrile group using cyanide salts, which can be further elaborated into carboxylic acids, amines, or amides.

Azidation: Formation of an azido (B1232118) group with sodium azide, which can be subsequently reduced to a primary amine or used in click chemistry reactions.

The hydroxyl group at the 4-position can also be utilized to introduce functionalized side chains through esterification or etherification reactions. This dual reactivity allows for the sequential or orthogonal functionalization of the molecule, leading to a high degree of molecular diversity.

Application in Scaffold Hopping and Structural Modification Studies

Scaffold hopping is a powerful strategy in medicinal chemistry that involves replacing the core structure of a molecule with a different, often bioisosteric, scaffold to improve properties such as potency, selectivity, or pharmacokinetic profile. nih.gov this compound can serve as a valuable tool in such studies.

The piperidine-4-ol core itself is a common scaffold in many biologically active compounds. The 3-chloropropyl side chain allows for the attachment of this scaffold to various other molecular fragments. More interestingly, intramolecular reactions of derivatives of this compound can lead to the formation of novel bicyclic or spirocyclic scaffolds. For example, if the hydroxyl group is oxidized to a ketone, subsequent intramolecular reactions involving the side chain could lead to the formation of new ring systems.

The ability to readily diversify the side chain attached to the piperidine nitrogen, coupled with the potential for further reactions at the 4-position, makes this molecule a versatile starting point for exploring new chemical space around a known pharmacophore.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.